molecular formula C11H16Cl2N4O B13506723 2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride

2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride

Cat. No.: B13506723
M. Wt: 291.17 g/mol
InChI Key: GFCAONZDTPGRTC-UHFFFAOYSA-N
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Description

This compound is a 1,2,3-triazole derivative featuring a 2-methoxyphenyl substituent at the 4-position of the triazole ring, linked to an ethylamine chain in its dihydrochloride salt form. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. The triazole core is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" reaction known for high yields and regioselectivity .

Properties

Molecular Formula

C11H16Cl2N4O

Molecular Weight

291.17 g/mol

IUPAC Name

2-[4-(2-methoxyphenyl)triazol-1-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C11H14N4O.2ClH/c1-16-11-5-3-2-4-9(11)10-8-15(7-6-12)14-13-10;;/h2-5,8H,6-7,12H2,1H3;2*1H

InChI Key

GFCAONZDTPGRTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CN(N=N2)CCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Key Steps:

  • Preparation of the azide or alkyne precursor bearing the 2-methoxyphenyl moiety.
  • Reaction of the azide with an alkyne-functionalized ethanamine or vice versa.
  • Isolation of the triazole product.
  • Conversion to the dihydrochloride salt to enhance stability and solubility.

Detailed Preparation Methods

Synthesis of 2-(2-methoxyphenyl)azide or 2-methoxyphenylacetylene

The 2-methoxyphenyl group can be introduced via:

  • Azide route: Conversion of 2-methoxyaniline derivatives to the corresponding azides using diazotization followed by azide substitution.
  • Alkyne route: Preparation of 2-methoxyphenylacetylene by Sonogashira coupling or other alkyne-forming reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This step is the core cyclization forming the 1,2,3-triazole ring:

  • Reaction conditions: The azide and alkyne are reacted in aqueous or mixed solvent systems (e.g., water/toluene) at room temperature or mild heating (~25-80 °C).
  • Catalyst system: Copper sulfate pentahydrate with sodium ascorbate as a reducing agent to generate Cu(I) in situ or other Cu(I) sources.
  • Catalyst support: In some protocols, heterogeneous catalysts such as bismuth tungstate (Bi2WO6) have been used to facilitate the reaction under greener conditions.
  • Reaction monitoring: Thin-layer chromatography (TLC) or other chromatographic methods to track completion.

Purification and Salt Formation

  • The crude triazole product is extracted with organic solvents such as ethyl acetate.
  • Washing with brine and drying over sodium sulfate.
  • Evaporation of solvents yields the crude product.
  • Purification by silica gel column chromatography using mixtures of ethyl acetate and petroleum ether.
  • Conversion to dihydrochloride salt by treatment with hydrochloric acid in suitable solvents to afford the stable salt form.

Representative Preparation Protocol (Based on Literature)

Step Reagents and Conditions Outcome Yield (%)
1. Preparation of 2-methoxyphenyl azide or alkyne From 2-methoxyaniline via diazotization and azide substitution or Sonogashira coupling Azide or alkyne intermediate 70-90
2. CuAAC reaction Azide + alkyne, CuSO4·5H2O (2 mol%), sodium ascorbate (10 mol%), Bi2WO6 catalyst (10 mol%), water/toluene, 25-80 °C, 2-5 h 1,2,3-triazole intermediate 80-95
3. Purification Extraction with ethyl acetate, washing, drying, column chromatography Pure triazole compound -
4. Salt formation Treatment with HCl in ethanol or methanol, evaporation Dihydrochloride salt Quantitative

Analytical and Characterization Data

Notes on Reaction Optimization and Variations

  • The use of heterogeneous catalysts such as Bi2WO6 allows for greener synthesis with easier catalyst recovery.
  • Solvent systems can be optimized for solubility and reaction rate; water-containing mixtures are preferred for environmental considerations.
  • Reaction times and temperatures can be adjusted to balance yield and purity.
  • Salt formation improves compound handling and biological applicability.

Summary Table of Preparation Methods

Aspect Description Reference Example
Starting materials 2-methoxyaniline derivatives or 2-methoxyphenylacetylene
Key reaction Copper(I)-catalyzed azide-alkyne cycloaddition
Catalysts CuSO4·5H2O, sodium ascorbate, Bi2WO6 (optional)
Solvents Water/toluene, ethyl acetate for extraction
Purification Silica gel chromatography (EtOAc/petroleum ether)
Salt formation Treatment with hydrochloric acid to form dihydrochloride salt
Yields 80-95% for cycloaddition step

Chemical Reactions Analysis

Substitution Reactions

The ethanamine moiety undergoes nucleophilic substitution reactions with alkyl halides or acyl chlorides:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
AlkylationCH₃I, K₂CO₃, DMF, 25°C, 6 hN-Methyl derivative78%
AcylationAcCl, Et₃N, DCM, 0°C → 25°C, 12 hAcetylated amine85%

The triazole ring’s N1 position can participate in cross-coupling reactions under Suzuki-Miyaura conditions when paired with a boronic acid, though this requires prior functionalization (e.g., bromination) of the triazole ring .

Oxidation and Reduction

The amine group and triazole ring exhibit redox sensitivity:

Reaction TypeReagents/ConditionsOutcomeNotesSource
OxidationH₂O₂ (30%), AcOH, 50°C, 3 hFormation of nitroso intermediateRequires acidic medium
ReductionNaBH₄, MeOH, 0°C → 25°C, 2 hAmine reduction to secondary amineLimited stereoselectivity

Cyclic voltammetry studies on analogous triazole derivatives show a reduction potential (E₁/₂) of −1.2 to −1.3 V, indicating moderate electron affinity .

Cycloaddition and Ring-Opening

The triazole ring participates in Huisgen 1,3-dipolar cycloaddition (click chemistry) with terminal alkynes, though steric hindrance from the 2-methoxyphenyl group may limit reactivity .

Acid-Base Reactions

The dihydrochloride salt dissociates in aqueous solutions, regenerating the free base. Neutralization with NaOH (1 M) yields the water-insoluble free amine, which precipitates.

Stability and Decomposition

  • Thermal Stability : Decomposes above 200°C without melting.

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes in strongly basic media (pH > 10).

Biological Interactions

While not a direct chemical reaction, the compound inhibits bacterial enzymes (e.g., carbonic anhydrase-II) via hydrogen bonding and π-π stacking with active-site residues . Molecular docking studies suggest the methoxyphenyl group enhances binding affinity .

Table 2: Spectroscopic Signatures

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Triazole -CH7.82 (s, 1H)148.2
Methoxyphenyl -OCH₃3.69 (s, 3H)55.1
Ethanamine -NH₂1.24 (br s, 2H)42.3

Data adapted from .

Scientific Research Applications

2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine Dihydrochloride
  • Structure : Phenyl group at the triazole 4-position.
  • Molecular Formula : C₁₀H₁₂N₄·2HCl (MW: ~260.92 g/mol).
  • Synthesis : CuAAC reaction between phenylacetylene and azidoethylamine, followed by HCl salt formation .
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride
  • Structure : Oxadiazole core with 4-chlorophenyl substituent.
  • Molecular Formula : C₁₀H₁₁Cl₂N₃O (MW: 260.12 g/mol).
  • Synthesis : Cyclocondensation of nitriles and hydroxylamine, followed by HCl salt formation .
  • Key Difference : The oxadiazole core lacks the hydrogen-bonding capability of triazoles, which may reduce binding affinity in biological targets.
2-Phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride
  • Structure : 1,2,4-triazole core with phenyl substituent.
  • Molecular Formula : C₁₀H₁₃ClN₄ (MW: 224.69 g/mol).
  • Key Difference : The 1,2,4-triazole regioisomer exhibits distinct electronic properties and steric effects compared to 1,2,3-triazoles, influencing metabolic stability .

Molecular Property Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituent Salt Form
Target Compound C₁₁H₁₄Cl₂N₄O 288.90 1,2,3-triazole 2-Methoxyphenyl Dihydrochloride
2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride C₁₀H₁₂Cl₂N₄ 260.92 1,2,3-triazole Phenyl Dihydrochloride
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride C₁₀H₁₁Cl₂N₃O 260.12 1,2,4-oxadiazole 4-Chlorophenyl Hydrochloride
1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride C₁₀H₁₃ClN₄ 224.69 1,2,3-triazole Phenyl Hydrochloride
Key Observations :

Lipophilicity : The 2-methoxyphenyl group in the target compound increases lipophilicity (logP ~1.2) compared to phenyl (logP ~0.8), enhancing membrane permeability .

Solubility: Dihydrochloride salts (e.g., target compound) exhibit higher aqueous solubility than monohydrochloride analogs.

Biological Activity

The compound 2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H15Cl2N5O\text{C}_{12}\text{H}_{15}\text{Cl}_2\text{N}_5\text{O}

This structure includes a triazole ring, which is known for its role in various biological activities. The presence of the methoxyphenyl group enhances its lipophilicity and potential bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride have shown promising results in inhibiting cancer cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
Triazole AMCF-7 (Breast)5.0Apoptosis induction
Triazole BHeLa (Cervical)3.5Cell cycle arrest
Target CompoundA549 (Lung)4.8Caspase activation

The above table indicates that the target compound exhibits significant cytotoxicity against A549 lung cancer cells with an IC50 value comparable to other triazole derivatives .

Antimicrobial Activity

The antimicrobial properties of triazoles are well-documented. The target compound's ability to inhibit bacterial growth was evaluated using standard methods against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results demonstrate that 2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride possesses moderate antibacterial activity, particularly against Staphylococcus aureus .

Neuroprotective Effects

Triazoles have also been studied for their neuroprotective effects. In vitro studies show that compounds in this class can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.

CompoundAChE Inhibition (%)
Triazole C75%
Target Compound70%

The target compound exhibited a notable inhibition rate of AChE, suggesting potential applications in treating Alzheimer’s disease and other cognitive disorders .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the effects of the target compound on A549 lung cancer cells. Treatment with varying concentrations led to increased apoptosis rates as assessed by flow cytometry. The study concluded that the compound activates caspase pathways, leading to programmed cell death.

Case Study 2: Antimicrobial Testing
In another study, the antimicrobial efficacy of the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as an antimicrobial agent.

Q & A

Q. How can the synthesis of 2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride be optimized for yield and purity?

  • Methodological Answer : A multi-step approach is typically employed, starting with the formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:
  • Reaction Conditions : Use of absolute ethanol and glacial acetic acid as solvents, with reflux for 4 hours to ensure complete cyclization .
  • Intermediate Purification : Column chromatography or recrystallization to isolate intermediates (e.g., triazole derivatives) before salt formation.
  • Hydrochloride Salt Formation : Treat the free base with HCl gas in anhydrous ether to precipitate the dihydrochloride salt.
    Optimization strategies:
  • Vary catalyst loading (e.g., CuSO₄·5H₂O vs. CuI) to enhance regioselectivity.
  • Adjust stoichiometry of reactants (e.g., azide:alkyne ratio) to minimize byproducts.

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic methods:
  • X-ray Diffraction (XRD) : Resolve crystal structure to confirm bond angles and intermolecular interactions (e.g., hydrogen bonding in the hydrochloride salt) .
  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) spectra to verify substituent positions.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
    Example data for a related triazole derivative:
ParameterValue (Å/°)
Crystal SystemMonoclinic (C2/c)
a, b, c23.409, 4.8347, 20.607
β angle116.275°
Z8

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound?

  • Methodological Answer : Adopt a tiered approach inspired by long-term environmental studies:
  • Phase 1 (Lab-Scale) :
  • Hydrolysis Studies : Expose the compound to buffers at varying pH (2–12) to assess stability.
  • Photodegradation : Use UV-Vis irradiation to simulate sunlight-induced degradation .
  • Phase 2 (Ecosystem Modeling) :
  • Biotic Transformations : Incubate with soil microbiota to track metabolite formation.
  • Adsorption Studies : Measure partition coefficients (e.g., log Koc) to predict soil mobility.
  • Data Integration : Apply computational models (e.g., EPI Suite) to predict bioaccumulation and toxicity .

Q. What strategies resolve contradictions in reported biological activity data for triazole derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability or structural impurities. Mitigation strategies include:
  • Standardized Assays : Use validated protocols (e.g., OECD guidelines) for cytotoxicity or receptor-binding studies.
  • Batch-to-Batch Consistency : Implement strict QC measures (e.g., HPLC purity >98%) to reduce variability .
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methoxy group position) to isolate pharmacophore contributions .

Q. How can computational methods enhance the study of this compound’s mechanism of action?

  • Methodological Answer : Combine molecular docking and dynamics simulations:
  • Target Identification : Dock the compound into protein databases (e.g., PDB) to predict binding affinities for kinases or GPCRs.
  • Free Energy Calculations : Use MM/GBSA to estimate binding energies and validate experimental IC50 values.
  • Metabolite Prediction : Apply tools like Meteor Nexus to identify potential bioactive or toxic metabolites .

Data Contradiction Analysis

Q. Why might conflicting data arise in solubility studies, and how can they be reconciled?

  • Methodological Answer : Discrepancies often stem from solvent polarity, temperature, or salt form. Resolution strategies:
  • Solvent Screening : Test solubility in DMSO, water, and simulated biological fluids (e.g., PBS).
  • Salt Form Comparison : Compare free base vs. dihydrochloride solubility profiles.
  • Standardized Reporting : Use USP guidelines for solubility classification (e.g., "sparingly soluble" vs. "insoluble") .

Experimental Design Considerations

Q. What statistical models are appropriate for dose-response studies involving this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50 values.
  • Replicates : Include ≥3 biological replicates to account for variability.
  • Positive Controls : Reference compounds (e.g., imidazole antifungals) to validate assay sensitivity .

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